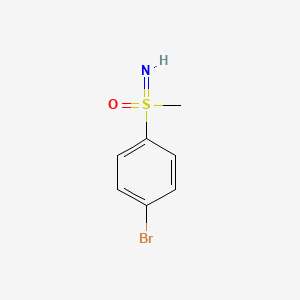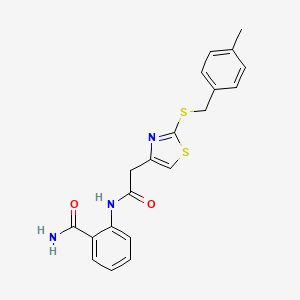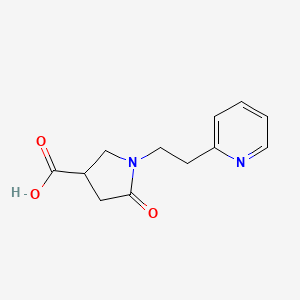
1-Bromo-4-(S-methylsulfonimidoyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(S-methylsulfonimidoyl)benzene is an organic compound with the molecular formula C7H8BrNOS It is characterized by the presence of a bromine atom and a sulfonimidoyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(S-methylsulfonimidoyl)benzene typically involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-bromobenzenesulfonyl chloride with methylamine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the methylamine, resulting in the formation of the sulfonimidoyl group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-Bromo-4-(S-methylsulfonimidoyl)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The sulfonimidoyl group can undergo oxidation to form sulfonyl derivatives or reduction to form sulfinyl derivatives.
Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds, facilitated by catalysts such as copper(I) iodide.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(S-methylsulfonimidoyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Its derivatives are explored for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for designing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(S-methylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(S-methylsulfonimidoyl)benzene can be compared with other similar compounds, such as:
4-Bromophenyl methyl sulfone: This compound has a similar structure but lacks the sulfonimidoyl group. It undergoes similar reactions but has different reactivity and applications.
1-Bromo-4-(methylsulfinyl)benzene: This compound contains a sulfinyl group instead of a sulfonimidoyl group. It has different chemical properties and reactivity, making it suitable for different applications.
4-Bromobenzenesulfonamide: This compound has a sulfonamide group instead of a sulfonimidoyl group. It is used in different chemical reactions and has distinct biological activities.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSHUOASIOCCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642677.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2642678.png)


![(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2642682.png)



acetate](/img/structure/B2642691.png)



![(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2642698.png)
![2-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine](/img/structure/B2642699.png)
